molecular formula C12H19NO4 B13494687 rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13494687
M. Wt: 241.28 g/mol
InChI Key: NYBYFYVPVZGXKL-BGZDPUMWSA-N
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Description

rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic amino acid derivative featuring:

  • A 2-azabicyclo[2.1.1]hexane core, which imposes conformational rigidity.
  • A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
  • A methyl substituent at position 3 and a carboxylic acid at position 5.
  • A racemic mixture (rac-) of stereoisomers.

This compound is structurally tailored for applications in medicinal chemistry, particularly in peptide-based drug design, where the bicyclic scaffold restricts conformational flexibility to enhance target binding .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,3R,4S,5S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-6-7-5-8(9(7)10(14)15)13(6)11(16)17-12(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)/t6-,7-,8-,9+/m1/s1

InChI Key

NYBYFYVPVZGXKL-BGZDPUMWSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H]([C@H]2C(=O)O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC1C2CC(C2C(=O)O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Multistep Synthesis Starting from Cyclobutene Derivatives

One of the most efficient and scalable methods involves the synthesis of the bicyclic core from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride via a photochemical approach, followed by functional group transformations:

  • Step 1: Preparation of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride
    This anhydride is prepared by photochemical methods, providing the strained cyclobutene ring system necessary for ring closure.

  • Step 2: Formation of cyclobutene dicarbamate
    Reaction of the anhydride with amines and carbamoylating agents yields cyclobutene dicarbamate intermediates.

  • Step 3: Stereoselective electrophilic addition
    Phenylselenyl bromide is added stereoselectively to the double bond of the cyclobutene dicarbamate, producing a selenylated intermediate.

  • Step 4: Ring closure
    Treatment with sodium hydride induces intramolecular ring closure to form the bicyclic 2-azabicyclo[2.1.1]hexane core with high stereoselectivity.

  • Step 5: Reductive removal of phenylselenyl group and deprotection
    This step yields the amino derivative functionalized on the carbon ring, which can be further converted to the Boc-protected amino acid.

  • Step 6: Boc protection and carboxylic acid formation
    The amino group is protected with Boc anhydride (Boc2O) under mild conditions, and the carboxyl function is introduced or revealed by hydrolysis or oxidation steps.

This method has been demonstrated on a multigram scale, with yields around 30-40% over several steps, and allows preparation of key intermediates such as 2-[(tert-butoxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (compound 6 in literature) which can be further elaborated to the target compound.

Boc Protection Procedure

  • The Boc protecting group is introduced by reacting the free amine intermediate with di-tert-butyl dicarbonate (Boc2O) in an aqueous or organic solvent system, often tetrahydrofuran (THF) or dioxane-water mixtures.
  • The reaction is typically carried out at room temperature with controlled pH to prevent side reactions.
  • After completion, acidification with sodium bisulfate (NaHSO4) facilitates extraction of the Boc-protected amino acid.
  • This step is crucial for stabilizing the nitrogen and enabling further functionalization or purification.

Functional Group Interconversions and Derivatizations

  • Esterification: Treatment of the Boc-protected amino acid with thionyl chloride (SOCl2) in dichloromethane (CH2Cl2) and dimethylformamide (DMF) catalysis leads to ester formation and simultaneous cleavage of protecting groups if desired.
  • Azide substitution: Conversion of acid chlorides to azides by reaction with sodium azide (NaN3) in aqueous media enables further transformations.
  • Methylation: Alkylation with methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) in DMF affords methyl esters of the amino acid.
  • Hydroxy and carboxylic acid derivatives: Hydroxymethyl derivatives can be oxidized under Jones conditions to yield carboxylic acids, expanding the functional diversity of the bicyclic scaffold.

Summary Table of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Photochemical preparation of anhydride UV irradiation of precursors Provides cis-cyclobutene dicarboxylic anhydride
2 Carbamate formation Amines + carbamoylating agents Forms cyclobutene dicarbamate intermediate
3 Electrophilic addition Phenylselenyl bromide, stereoselective Key step for stereocontrol
4 Ring closure Sodium hydride, reflux 60-80 Forms bicyclic 2-azabicyclo[2.1.1]hexane core
5 Reductive removal & deprotection Reducing agents, acidic/basic workup Yields amino derivative
6 Boc protection Boc2O, THF or aqueous medium, room temp 70-80 Protects nitrogen, facilitates purification
7 Esterification/azide substitution SOCl2, NaN3, DMF, CH2Cl2 50-75 Functional group diversification
8 Methylation MeI, K2CO3, DMF 70 Methyl ester formation

Analytical Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm the stereochemistry and integrity of the bicyclic system and Boc protection.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.
  • Infrared Spectroscopy (IR): Carbonyl stretches (~1700–1750 cm⁻¹) confirm carboxylic acid and Boc groups.
  • Chromatography: Flash chromatography or preparative HPLC are employed for purification and purity assessment (>95% purity typical).

Research Findings and Scale-Up Considerations

  • The preparation method described in successfully scaled the synthesis of key Boc-protected intermediates to 0.7 kg batches with good reproducibility.
  • The use of aqueous-organic biphasic systems and mild reaction conditions minimizes side products and facilitates purification.
  • The stereoselective electrophilic addition and ring closure steps are critical for obtaining the desired stereochemistry and high yields.
  • Functional group interconversions allow access to a variety of derivatives for further biological or chemical applications.

Chemical Reactions Analysis

Types of Reactions

“rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Cleavage of chemical bonds by the addition of water.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: and for substitution reactions.

    Acidic or basic conditions: for hydrolysis reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example:

    Oxidation: may yield carboxylic acids or ketones.

    Reduction: may yield alcohols or amines.

    Substitution: may yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biology, this compound may be used as a probe to study biological processes or as a precursor for the synthesis of biologically active molecules. Its chiral centers make it useful for investigating enantioselective interactions with biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The bicyclic structure may impart specific biological activities, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs in the Bicyclo[2.1.1]hexane System

The table below highlights key differences between the target compound and structurally related bicyclo[2.1.1]hexane derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Features
Target: rac-(1R,3R,4S,5S)-2-Boc-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid C₁₂H₁₉NO₄ 241.26* Not explicitly listed 3-methyl, Boc, COOH Unique methyl group enhances lipophilicity and steric effects .
(1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid C₁₁H₁₇NO₄ 227.26 615575-74-1 Boc, COOH Lacks methyl group; simpler synthesis .
(3R)-2-Boc-2-azabicyclo[2.1.1]hexane-3-carboxylic acid C₁₁H₁₇NO₄ 227.26 - Boc, COOH (position 3) Carboxylic acid at position 3; distinct spatial orientation .
(1S,4R)-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid C₁₁H₁₇NO₄ 227.26 1250883-94-3 Boc, COOH Stereochemical variation at positions 1 and 4 .

* Calculated based on molecular formula C₁₂H₁₉NO₄.

Key Observations:
  • Methyl Substituent : The target’s 3-methyl group distinguishes it from analogs, likely increasing steric hindrance and lipophilicity, which can influence bioavailability and receptor interactions .
  • Stereochemistry : Variations in stereochemistry (e.g., ’s (1S,4R) vs. ’s (1R,4S,5S)) alter spatial arrangement, impacting binding to chiral targets .
  • Carboxylic Acid Position: Placement of the carboxylic acid (position 3 vs.

Analogs in Other Bicyclic Systems

Compounds with alternative bicyclic cores exhibit divergent properties:

a. Bicyclo[3.1.0]hexane Derivatives ():
  • Example : (1R,2S,5S)-rel-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 1051393-66-8).
  • Comparison : The [3.1.0] system has a smaller bridgehead, reducing ring strain but limiting conformational flexibility compared to [2.1.1]. These compounds often serve as proline mimics .
b. Bicyclo[2.2.1]heptane Derivatives ():
  • Example : (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

Biological Activity

The compound rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid, also known by its CAS number 2679951-18-7, is a bicyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉NO₄ with a molar mass of approximately 241 g/mol. The compound features a bicyclic framework that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molar Mass241 g/mol
LogP1.24
Polar Surface Area (Ų)67
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the realm of pharmacology. Notably, it has been studied for its potential as an inhibitor of nuclear factor-kappa B (NF-kB) signaling pathways, which are implicated in various immune and inflammatory responses.

The mechanism by which this compound exerts its effects involves modulation of the NF-kB pathway. NF-kB is a transcription factor that plays a critical role in regulating immune responses and cell survival. Dysregulation of this pathway is associated with autoimmune diseases and cancer.

Inhibition of NF-kB signaling can lead to reduced inflammation and may provide therapeutic benefits in conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vivo Studies : Animal models have shown that administration of this compound can significantly reduce markers of inflammation in models of SLE .
  • Cell Culture Experiments : In vitro studies demonstrated that the compound effectively inhibits the activation of NF-kB in various cell lines, leading to decreased expression of pro-inflammatory cytokines .
  • Comparative Analysis : When compared to structurally similar compounds such as (1S,3S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, this compound exhibited superior efficacy in inhibiting NF-kB signaling .

Future Directions

Ongoing research aims to further elucidate the specific interactions between this compound and its biological targets. Understanding these interactions will be crucial for optimizing its pharmacological profile and developing it as a therapeutic agent.

Q & A

Q. How can molecular docking guide the design of derivatives targeting specific enzymes?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with conserved active sites (e.g., serine hydrolases).
  • Pose Scoring : Use Glide or GOLD to rank derivatives based on hydrogen bonding and hydrophobic interactions.
  • Validation : Compare docking scores with in vitro IC₅₀ values; refine force fields for bicyclic systems .

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